molecular formula C18H17ClN4O B2771567 2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034609-49-7

2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2771567
CAS No.: 2034609-49-7
M. Wt: 340.81
InChI Key: QOQIKHCXRDHHMF-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and agrochemical research due to its distinct molecular architecture. Its structure incorporates two privileged pharmacophores: a 1-methyl-1H-pyrazole and a pyridine ring, motifs commonly associated with potent biological activity. The 1-methyl-1H-pyrazole subunit is a well-documented scaffold in bioactive molecules, found in various classes of pharmaceuticals and agrochemicals . Similarly, the pyridine ring is a ubiquitous feature in ligands designed for metal coordination, often enhancing a molecule's ability to interact with biological targets and improving its pharmacokinetic properties . This specific molecular framework suggests potential for researchers exploring novel small-molecule inhibitors or modulators for enzyme and receptor systems. The acetamide linker and chlorophenyl moiety further provide opportunities for structure-activity relationship (SAR) studies, allowing for the optimization of binding affinity and selectivity. This compound is presented to the scientific community as a high-purity intermediate for probing new chemical space in the development of enzyme inhibitors, receptor modulators, or other biologically active agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-23-12-15(11-22-23)17-8-13(6-7-20-17)10-21-18(24)9-14-4-2-3-5-16(14)19/h2-8,11-12H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQIKHCXRDHHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core pyrazolyl and chlorophenyl components. These components are then coupled using appropriate reagents and reaction conditions to form the final acetamide structure. Common synthetic routes include:

  • Condensation reactions: These reactions involve the condensation of pyrazole derivatives with chlorophenyl derivatives in the presence of a suitable catalyst.

  • Amide coupling: The final step involves the coupling of the pyrazolyl-pyridinyl intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves:

  • Batch or continuous flow reactors: These reactors are used to maintain precise control over reaction conditions such as temperature, pressure, and reaction time.

  • Purification techniques: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chlorophenyl group can be oxidized to form chlorophenol derivatives.

  • Reduction: The pyrazolyl group can be reduced to form pyrazolyl derivatives with different functional groups.

  • Substitution: The acetamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Chlorophenol derivatives: Resulting from the oxidation of the chlorophenyl group.

  • Pyrazolyl derivatives: Resulting from the reduction of the pyrazolyl group.

  • Substituted acetamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cells. For instance, derivatives showed GI50 values indicating effective inhibition of cancer cell growth at low concentrations .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineGI50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes related to lipid metabolism. In particular, it has been linked to the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids . Compounds that inhibit this enzyme may provide insights into new therapeutic strategies for treating metabolic disorders and inflammation.

Neuropharmacological Effects

There is growing interest in the neuropharmacological properties of pyrazole derivatives. Research indicates that these compounds can modulate neurotransmitter systems and may exhibit anxiolytic or antidepressant-like effects in preclinical models . The modulation of the hypothalamus-pituitary-adrenal (HPA) axis by such compounds suggests their potential in addressing mood disorders.

Case Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. demonstrated that a series of pyrazole derivatives, including compounds structurally related to 2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide, exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values indicating effective inhibition . This case highlights the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Enzyme Inhibition

Research focused on the structure–activity relationship (SAR) of pyrazole derivatives revealed that modifications to the substituents significantly influenced their inhibitory potency against NAPE-PLD . The findings suggest that strategic alterations can enhance drug-like properties and therapeutic efficacy.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-(2-Chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide: The compound .

  • 2-(2-Chlorophenyl)-N-((2-(1-ethyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide: Similar structure with an ethyl group instead of a methyl group.

  • 2-(2-Chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-3-yl)pyridin-4-yl)methyl)acetamide: Similar structure with a different position of the pyrazolyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can influence its reactivity and biological activity. The presence of the chlorophenyl group and the acetamide moiety makes it distinct from other similar compounds.

Biological Activity

The compound 2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide , a derivative of pyrazole, is gaining attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and its implications in drug discovery.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClN3OC_{17}H_{18}ClN_{3}O. The structural features include a chlorophenyl group and a pyrazole moiety, which are known to contribute to the biological activity of similar compounds. The presence of these functional groups suggests potential interactions with biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound was evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

  • MCF7 (breast cancer) : IC50 values were reported around 3.79μM3.79\,\mu M, indicating effective inhibition of cell growth.
  • NCI-H460 (lung cancer) : The compound exhibited an IC50 value of 42.30μM42.30\,\mu M, suggesting moderate activity against this cell line.

These findings align with the broader trend observed in pyrazole derivatives that often show promising anticancer properties due to their ability to induce apoptosis and inhibit cell proliferation .

The mechanisms by which this compound exerts its biological effects likely involve:

  • Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit kinases involved in cancer progression.
  • Induction of Apoptosis : The ability to trigger programmed cell death is a crucial mechanism for anticancer agents.
  • Modulation of Inflammatory Pathways : By affecting signaling pathways associated with inflammation, such compounds may reduce the severity of inflammatory responses.

Table 1: Biological Activity Overview

Cell LineIC50 (µM)Activity Type
MCF73.79Anticancer
NCI-H46042.30Anticancer
HepG2TBDAnticancer
Inflammatory ModelTBDAnti-inflammatory

Case Studies

  • Study on Pyrazole Derivatives : A comprehensive study evaluated various pyrazole derivatives for their anticancer properties. Among them, compounds with structural similarities to this compound showed significant growth inhibition in multiple cancer cell lines .
  • Inflammation Model : Research involving similar compounds demonstrated their potential to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also exhibit similar properties .

Q & A

Q. How is 2-(2-chlorophenyl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)acetamide synthesized, and what key reaction conditions optimize yields?

A multi-step synthesis typically involves:

  • Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halogens with pyridylmethoxy groups) .
  • Reduction steps using iron powder in acidic media to convert nitro intermediates to amines .
  • Condensation reactions with condensing agents (e.g., carbodiimides) to form acetamide bonds, requiring precise pH and temperature control (e.g., 273 K for 3 hours) .
    Critical factors include solvent selection (e.g., dichloromethane or ethanol), catalyst use, and purification via column chromatography or recrystallization .

Q. What spectroscopic and analytical methods confirm structural integrity and purity?

  • NMR spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, particularly for aromatic and amide groups .
  • Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves steric configurations (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .
  • Infrared spectroscopy (IR) confirms functional groups like C=O (amide I band at ~1650 cm⁻¹) and N-H stretches .

Q. What are common impurities during synthesis, and how are they characterized?

Impurities often arise from:

  • Incomplete substitution or reduction steps, detected via HPLC or TLC .
  • Side reactions at the pyrazole or pyridine moieties, identified by high-resolution MS or 2D NMR (e.g., COSY, HSQC) .
  • Residual solvents or metal catalysts, quantified using ICP-MS or GC-MS .

Advanced Research Questions

Q. How do steric and electronic factors influence the amide group’s conformation in the crystal structure?

X-ray data reveal:

  • Dihedral angles (e.g., 80.7° between the amide and dichlorophenyl ring) caused by steric repulsion .
  • N–H···O hydrogen bonding forms dimeric R₂²(10) motifs, stabilizing the crystal lattice .
    Computational modeling (e.g., DFT) can predict rotational barriers and electronic effects of substituents (e.g., chloro groups) on conjugation .

Q. How can contradictions in biological activity data across assays be resolved?

  • Orthogonal validation : Compare enzyme inhibition (e.g., kinase assays) with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., pyrazole methylation) to isolate contributions to activity .
  • Biophysical methods : Use surface plasmon resonance (SPR) to quantify binding kinetics and confirm target engagement .

Q. What strategies enhance target specificity through pyrazole or pyridine modifications?

  • Pyrazole substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic pockets in enzymes .
  • Pyridine functionalization : Attach sulfonyl or alkyl groups to modulate solubility and steric bulk, assessed via molecular docking .
  • Bioisosteric replacement : Replace the pyridine ring with isoquinoline to maintain π-π interactions while altering metabolic stability .

Q. How can computational models predict interactions with biological targets?

  • Molecular dynamics (MD) simulations analyze binding stability in protein pockets (e.g., kinase ATP-binding sites) .
  • Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions .
  • ADMET prediction tools (e.g., SwissADME) optimize logP and polar surface area for improved bioavailability .

Q. What methods improve solubility for in vivo studies without compromising activity?

  • Prodrug design : Introduce phosphate or PEG groups at the pyridine nitrogen for pH-dependent release .
  • Co-crystallization with cyclodextrins enhances aqueous solubility, monitored via phase-solubility diagrams .
  • Salt formation with succinic acid or hydrochloride, validated by DSC and PXRD to confirm stability .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

StepConditionsYield Optimization FactorsReferences
SubstitutionAlkaline (K₂CO₃), DMF, 80°CExcess 2-pyridinemethanol
ReductionFe powder, HCl, 60°CpH control (<2) to prevent oxidation
CondensationEDCI, DCM, 0°C, 3 hoursSlow addition of cyanoacetic acid

Q. Table 2. Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)MS (m/z)
Amide (C=O)168–170 (¹³C)1640–1680[M+H⁺] = 415.1
Pyrazole C-H7.8–8.2 (¹H, s)3100–3150
Chlorophenyl C-Cl550–600Isotopic patterns

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